Cas no 912940-89-7 (2-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]acetic acid)
2-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]acetic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acetic acid
- (R)-(1-Boc-piperidin-3-yl)acetic acid
- (R)-(1-Boc-piperidin-3-yl)-acetic acid
- (R)-2-(1-(tert-Butoxycarbonyl)-piperidin-3-yl)acetic acid
- 3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-,(3R)-
- Boc-D-HNip-OH
- 2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
- (3R)-1-[(1,1-Dimethylethoxy)carbonyl]-3-piperidineacetic acid (ACI)
- 2-[(3R)-1-[(tert-Butoxy)carbonyl]piperidin-3-yl]acetic acid
- 2-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]acetic acid
- 912940-89-7
- CS-0028283
- (R)-2-(1-(TERT-BUTOXYCARBONYL)PIPERIDIN-3-YL)ACETICACID
- EN300-6490143
- R-N-Boc-3-piperidineacetic acid
- QZYGREZDLJVVSV-SECBINFHSA-N
- DTXSID30363610
- MFCD03094721
- (R)-(N-BOC-PIPERIDIN-3-YL)ACETIC ACID
- AKOS007930783
- SCHEMBL1225792
- LS-1032
- [(3r)-1-(tert-butoxycarbonyl)piperidin-3-yl]acetic acid
-
- MDL: MFCD03094721
- Inchi: 1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-5-9(8-13)7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1
- InChI Key: QZYGREZDLJVVSV-SECBINFHSA-N
- SMILES: C(N1CCC[C@H](CC(=O)O)C1)(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 243.14700
- Monoisotopic Mass: 243.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.121
- Melting Point: Not available
- Boiling Point: 372.973°C at 760 mmHg
- Flash Point: 179.368°C
- Refractive Index: 1.487
- PSA: 66.84000
- LogP: 2.04610
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
2-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]acetic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Room temperature
2-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]acetic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A715358-10mg |
(R)-2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)Acetic Acid |
912940-89-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A715358-50mg |
(R)-2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)Acetic Acid |
912940-89-7 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | A715358-100mg |
(R)-2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)Acetic Acid |
912940-89-7 | 100mg |
$ 185.00 | 2022-06-07 | ||
| Fluorochem | 211826-250mg |
R)-2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acetic acid |
912940-89-7 | 95% | 250mg |
£203.00 | 2022-02-28 | |
| Fluorochem | 211826-1g |
R)-2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acetic acid |
912940-89-7 | 95% | 1g |
£507.00 | 2022-02-28 | |
| Alichem | A129005183-250mg |
(R)-2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acetic acid |
912940-89-7 | 97% | 250mg |
$183.60 | 2023-08-31 | |
| Alichem | A129005183-1g |
(R)-2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acetic acid |
912940-89-7 | 97% | 1g |
$486.00 | 2023-08-31 | |
| Chemenu | CM129005-1g |
(R)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid |
912940-89-7 | 97% | 1g |
$364 | 2021-08-05 | |
| abcr | AB307073-250 mg |
(R)-(N-Boc-piperidin-3-yl)acetic acid, 97%; . |
912940-89-7 | 97% | 250mg |
€338.70 | 2023-06-21 | |
| abcr | AB307073-1 g |
(R)-(N-Boc-piperidin-3-yl)acetic acid, 97%; . |
912940-89-7 | 97% | 1g |
€624.30 | 2023-06-21 |
2-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]acetic acid Suppliers
2-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]acetic acid Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]acetic acid
2-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]acetic acid (CAS No. 912940-89-7): An Overview
2-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]acetic acid (CAS No. 912940-89-7) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (3R)-1-Boc-piperidine-3-acetic acid, is a chiral building block that plays a crucial role in the synthesis of various bioactive molecules and drug candidates. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the chiral center, make it an essential reagent in the development of novel therapeutic agents.
The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily protect amino groups, ensuring that they remain unreactive during subsequent synthetic steps. This protection strategy is particularly important in the synthesis of complex peptides and proteins, where selective deprotection is required to achieve the desired final product. The (3R)-1-Boc-piperidine-3-acetic acid molecule provides a robust platform for such synthetic manipulations, allowing chemists to introduce functional groups and modify the structure of the piperidine ring with high precision.
Recent research has highlighted the potential of 2-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]acetic acid in the development of new drugs for various diseases. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties, making them promising candidates for the treatment of chronic pain and inflammatory conditions. Additionally, its use in the synthesis of prodrugs has been explored to enhance the bioavailability and pharmacokinetic properties of therapeutic agents.
The chiral center in (3R)-1-Boc-piperidine-3-acetic acid is a key feature that contributes to its biological activity. Chirality is a fundamental concept in medicinal chemistry, as enantiomers of a compound can have vastly different biological effects. The (3R) configuration ensures that the molecule interacts specifically with target receptors or enzymes, leading to enhanced efficacy and reduced side effects. This property makes 2-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]acetic acid an attractive starting material for the synthesis of enantiomerically pure compounds.
In addition to its use in drug discovery, 2-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]acetic acid has found applications in other areas of chemical research. For example, it has been utilized as a ligand in transition metal-catalyzed reactions, where its chelating properties facilitate the formation of stable complexes that can catalyze a wide range of chemical transformations. These applications highlight the versatility and importance of this compound in both academic and industrial settings.
The synthesis of (3R)-1-Boc-piperidine-3-acetic acid typically involves several well-established steps. One common approach is to start with (R)-pyrrolidin-2-one, which undergoes reduction to form (R)-pyrrolidin-2-methanol. This intermediate is then converted into (R)-pyrrolidin-2-carboxylic acid through oxidation, followed by protection with tert-butoxycarbonyl chloride to yield the final product. Each step in this synthetic route requires careful optimization to ensure high yields and purity, making it a challenging but rewarding process for synthetic chemists.
Recent advancements in analytical techniques have also contributed to our understanding of 2-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]acetic acid. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize this compound and its derivatives. These techniques provide detailed information about the molecular structure and purity, which is crucial for ensuring the quality and consistency of pharmaceutical products.
In conclusion, 2-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]acetic acid (CAS No. 912940-89-7) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and chiral center, make it an essential reagent for the synthesis of bioactive molecules and drug candidates. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the field.
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